molecular formula C13H24O3 B1198594 oxiran-2-ylmethyl 7,7-dimethyloctanoate CAS No. 71206-09-2

oxiran-2-ylmethyl 7,7-dimethyloctanoate

Cat. No.: B1198594
CAS No.: 71206-09-2
M. Wt: 228.33 g/mol
InChI Key: FIWHJQPAGLNURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

oxiran-2-ylmethyl 7,7-dimethyloctanoate can be synthesized through the esterification of tert-decanoic acid with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where tert-decanoic acid and glycidol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

oxiran-2-ylmethyl 7,7-dimethyloctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

oxiran-2-ylmethyl 7,7-dimethyloctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl 7,7-dimethyloctanoate involves the reactivity of the oxirane ring. The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. This reactivity is exploited in different applications, such as polymerization and cross-linking reactions .

Comparison with Similar Compounds

Similar Compounds

  • Glycidyl neodecanoate
  • Glycidyl 2-ethylhexanoate
  • Glycidyl laurate

Uniqueness

oxiran-2-ylmethyl 7,7-dimethyloctanoate is unique due to its specific structure, which combines the properties of an ester and an epoxide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields .

Properties

CAS No.

71206-09-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

oxiran-2-ylmethyl 7,7-dimethyloctanoate

InChI

InChI=1S/C13H24O3/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3

InChI Key

FIWHJQPAGLNURC-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCCCC(=O)OCC1CO1

Canonical SMILES

CC(C)(C)CCCCCC(=O)OCC1CO1

Key on ui other cas no.

1621678-70-3

Synonyms

2-oxiranylmethyl 2-ethyl-2,5-dimethylhexanoate
Cardura E10
tert-decanoic acid oxiranylmethyl este

Origin of Product

United States

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